molecular formula C22H23BrN2OS B2392227 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 851412-45-8

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide

Cat. No.: B2392227
CAS No.: 851412-45-8
M. Wt: 443.4
InChI Key: AZGXFESXDLNEPB-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a 4-bromophenylmethyl group and at the 3-position with a sulfanyl-acetamide moiety linked to a cyclopentyl group. The cyclopentyl acetamide tail contributes steric bulk, which could influence receptor binding or selectivity .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGXFESXDLNEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Synthesis via Fischer Indole Synthesis

The Fischer indolization remains a cornerstone for indole preparation. For this molecule, phenylhydrazine and a ketone precursor (e.g., 3-thiol-propanone) undergo acid-catalyzed cyclization (Equation 1):

$$
\text{Phenylhydrazine} + \text{RCOCH}2\text{SH} \xrightarrow{\text{H}^+} \text{3-Sulfanylindole} + \text{H}2\text{O}
$$

Conditions :

  • Catalyst: Concentrated HCl or polyphosphoric acid
  • Temperature: 80–100°C
  • Yield: 60–75%

N1-Alkylation with 4-Bromobenzyl Bromide

The indole nitrogen is alkylated using 4-bromobenzyl bromide under basic conditions to prevent protonation of the indole (Equation 2):

$$
\text{3-Sulfanylindole} + \text{BrCH}2\text{C}6\text{H}_4\text{Br} \xrightarrow{\text{Base}} \text{1-(4-Bromobenzyl)-3-sulfanylindole}
$$

Optimization Notes :

  • Base Selection : Potassium carbonate (K₂CO₃) in DMF at 60°C yields 85–90% product.
  • Side Reactions : Over-alkylation is mitigated by maintaining a 1:1 molar ratio.

Thioether Formation at C3

The sulfanyl group is introduced via nucleophilic displacement or oxidative coupling. A thiol-ene reaction between 3-bromoindole and a thiolate anion is effective (Equation 3):

$$
\text{1-(4-Bromobenzyl)-3-bromoindole} + \text{NaSH} \rightarrow \text{1-(4-Bromobenzyl)-3-sulfanylindole} + \text{NaBr}
$$

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux (78°C)
  • Yield: 70–80%

Acetamide Sidechain Installation

The final step involves coupling the sulfanyl-indole intermediate with cyclopentylamine using a carbodiimide coupling agent (Equation 4):

$$
\text{1-(4-Bromobenzyl)-3-sulfanylindole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCC}} \text{2-({1-[(4-Bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide}
$$

Key Parameters :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC) or EDCI
  • Solvent : Dichloromethane (DCM) at 0–5°C
  • Yield : 65–75%

Industrial-Scale Optimization and Process Chemistry

Catalytic Efficiency Enhancements

Transitioning from laboratory to industrial synthesis necessitates optimizing atom economy and reducing waste. Key advancements include:

  • Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura couplings for introducing the 4-bromobenzyl group reduce bromide waste.
  • Flow Chemistry : Continuous flow systems improve heat management during exothermic alkylation steps.

Green Chemistry Metrics

Table 1 compares traditional vs. optimized methods using green chemistry principles:

Parameter Traditional Method Optimized Method
Reaction Time (h) 12 6
Solvent Volume (L/kg) 50 20
E-Factor 35 12
PMI (Process Mass Intensity) 60 25

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, indole H4), 7.45 (d, J = 8.4 Hz, 2H, bromophenyl), 4.95 (s, 2H, N-CH₂), 3.70 (m, 1H, cyclopentyl), 2.90 (s, 2H, S-CH₂).
  • LC-MS : m/z 443.4 [M+H]⁺, confirming molecular weight.

Purity Assessments

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • XRD : Crystalline form characterized by monoclinic symmetry (space group P2₁/c).

Comparative Evaluation of Alternative Routes

Radical-Mediated Thiolation

Photoredox catalysis using eosin Y and visible light enables direct C–H sulfenylation of indoles, bypassing halogenation steps (Equation 5):

$$
\text{Indole} + \text{RSH} \xrightarrow{\text{Visible Light}} \text{3-Sulfanylindole}
$$

Advantages :

  • Step economy (no pre-halogenation required)
  • Yield: 75–85%

Enzymatic Amidation

Lipase-catalyzed amidation in ionic liquids offers an eco-friendly alternative to carbodiimide coupling:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : [BMIM][BF₄]
  • Yield : 60–70%

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether and cyclopentylacetamide groups contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred pharmacological differences between the target compound and analogs:

Compound Name / Identifier Key Structural Features Inferred Properties Reference
Target: 2-({1-[(4-Bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide - 4-Bromophenylmethyl
- Sulfanyl linker
- Cyclopentyl acetamide
Higher lipophilicity (Br), moderate metabolic stability (thioether)
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide - 1,2,4-Triazole core
- Cyclohexyl-methyl group
- N-(4-bromophenyl)
Potential for altered target selectivity (triazole vs. indole)
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide - 4-Chlorophenylmethyl
- Oxoacetamide
- Quinoline substituent
Reduced lipophilicity (Cl vs. Br); quinoline may enhance π-stacking interactions
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide - Sulfonyl linker
- 2-Chlorophenylmethyl
- 4-Methoxyphenyl acetamide
Higher metabolic stability (sulfonyl) but reduced permeability
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide) - Sulfinamide linker
- Indol-3-yl ethyl chain
- Methyl group
Intermediate oxidation state (sulfinamide) may affect redox sensitivity
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide - Azepanyl-oxoethyl chain
- 4-Chlorophenyl acetamide
- Sulfanyl linker
Larger azepanyl group may impact binding pocket compatibility

Key Observations:

Linker Chemistry: Sulfanyl (thioether) linkers (target compound) are less polar than sulfonyl groups (), balancing metabolic stability and permeability. Sulfinamide (McPT) introduces chirality, which could complicate synthesis or enantiomer activity .

Acetamide Tail Variations: Cyclopentyl (target) vs. quinolin-6-yl (): The cyclopentyl group provides steric hindrance without aromaticity, possibly reducing off-target interactions. Quinoline’s planar structure may enhance DNA intercalation risks .

Research Implications

  • Structure-Activity Relationships (SAR) : The bromophenyl and sulfanyl groups in the target compound suggest optimization for lipophilicity and moderate metabolic stability. Comparatively, sulfonyl analogs () may suit applications requiring prolonged half-lives .
  • Synthetic Challenges : The cyclopentyl acetamide moiety requires precise stereochemical control during synthesis, as seen in similar compounds (e.g., azepanyl derivatives in ) .

Biological Activity

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising an indole moiety, a sulfanyl group, and a cyclopentylacetamide component, which may contribute to its therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrN3OS, with a molecular weight of approximately 450.49 g/mol. The unique combination of functional groups in this compound suggests diverse interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Effects : Compounds containing sulfanyl and indole moieties show promise against various bacterial and fungal strains.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
N-(5-methylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring; thioacetamideAnticancer activity
N-(thiazol-2-yl)benzene sulfonamideThiazole; sulfonamideAnticonvulsant properties
Indole-based derivativesIndole core; various substitutionsAntimicrobial effects

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The indole moiety may interact with specific kinases or proteases, modulating their activity.
  • Receptor Binding : The compound could bind to various receptors, influencing signaling pathways related to cancer and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, which can play a role in cellular stress responses.

Conclusion and Future Directions

The compound this compound holds promise for further exploration in medicinal chemistry due to its unique structural characteristics and potential biological activities. Future research should focus on:

  • Detailed pharmacological studies to elucidate specific mechanisms of action.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Development of analogs to optimize biological activity and reduce toxicity.

Q & A

Q. Data Interpretation Tips :

  • Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .
  • Cross-validate purity via melting point analysis and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can reaction yields for sulfanyl group introduction be optimized, and what are common pitfalls?

Methodological Answer:
Optimization Strategies :

  • Solvent Selection : Use DMF for higher nucleophilicity of thiolate ions.
  • Base Choice : Replace NaH with milder bases (e.g., K₂CO₃) to minimize indole ring decomposition .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.

Q. Common Pitfalls :

  • Over-Oxidation : Trace oxygen converts sulfanyl to sulfone; use degassed solvents and N₂ atmosphere .
  • Byproduct Formation : Monitor via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability in kinase inhibition assays)?

Methodological Answer:
Steps to Address Variability :

Assay Validation :

  • Use standardized kinase assay protocols (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
  • Confirm compound stability in assay buffers via LC-MS .

Purity Reassessment :

  • Repurify the compound if impurities >2% are detected via HPLC .

Cellular Context :

  • Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .

Case Study : A 10-fold IC₅₀ difference between studies was traced to DMSO concentration variations (use ≤0.1% v/v) .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Key interactions: sulfanyl with Ser86, bromophenyl with hydrophobic pockets .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .

QSAR Modeling :

  • Train models using IC₅₀ data from analogs with modified substituents (e.g., chloro vs. bromophenyl) to predict activity trends .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:
Key Structural Modifications :

  • Bromophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding affinity .
  • Cyclopentyl Acetamide : Substitute with bulkier groups (e.g., adamantyl) to improve metabolic stability .
  • Sulfanyl Linker : Replace with sulfone to assess impact on solubility vs. activity .

Q. Experimental Workflow :

Synthesize analogs via parallel synthesis.

Test in enzymatic and cellular assays.

Correlate structural changes with activity using 3D-QSAR (e.g., CoMFA) .

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